N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide is a pyridine derivative characterized by a fused furan ring and a pyrrolidine-sulfonamide substituent. Its molecular structure combines a pyridine core with a furan heterocycle at the 6-position and a sulfonamide-linked pyrrolidine group at the 3-position via a methyl bridge.
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]pyrrolidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-21(19,17-7-1-2-8-17)16-11-12-5-6-13(15-10-12)14-4-3-9-20-14/h3-6,9-10,16H,1-2,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNQCDKOPBUSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromo-3-(bromomethyl)pyridine
The precursor 6-bromo-3-(bromomethyl)pyridine serves as a critical intermediate. A reported protocol involves bromination of 3-picoline followed by N-oxidation and subsequent bromination at the 6-position. Alternatively, direct bromination using N-bromosuccinimide (NBS) under radical conditions yields the dibrominated product.
Coupling with Furan-2-ylboronic Acid
A mixture of 6-bromo-3-(bromomethyl)pyridine (1.0 equiv), furan-2-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in THF/H₂O (4:1) is heated at 70°C under nitrogen for 12 hours. Workup involves extraction with ethyl acetate, drying over MgSO₄, and column chromatography to isolate 6-(furan-2-yl)-3-(bromomethyl)pyridine. Reported yields for analogous Suzuki couplings range from 55% to 83%.
Reductive Amination for (6-(Furan-2-yl)pyridin-3-yl)methanamine
The bromomethyl group is converted to an amine via a two-step process: azidation followed by Staudinger reduction or direct reductive amination.
Azidation and Reduction
Treatment of 6-(furan-2-yl)-3-(bromomethyl)pyridine with sodium azide in DMF at 60°C for 6 hours yields the azide intermediate. Subsequent reduction with LiAlH₄ in THF provides (6-(furan-2-yl)pyridin-3-yl)methanamine. This method achieves ~70% yield but risks side reactions due to LiAlH₄’s strong reducing nature.
Direct Reductive Amination
A milder approach involves reacting 6-(furan-2-yl)pyridine-3-carbaldehyde with ammonium acetate and NaBH₃CN in methanol. The aldehyde is generated via oxidation of 3-(hydroxymethyl)-6-(furan-2-yl)pyridine using MnO₂. This method offers a 65–75% yield and higher selectivity.
Sulfonylation with Pyrrolidine-1-sulfonyl Chloride
The final step involves reacting the primary amine with pyrrolidine-1-sulfonyl chloride to form the sulfonamide bond.
Synthesis of Pyrrolidine-1-sulfonyl Chloride
Pyrrolidine is treated with chlorosulfonic acid in dichloromethane at 0°C, followed by thionyl chloride to generate the sulfonyl chloride. This intermediate is used in situ due to its sensitivity to moisture.
Coupling Reaction
(6-(Furan-2-yl)pyridin-3-yl)methanamine (1.0 equiv) is dissolved in anhydrous DCM, and triethylamine (2.0 equiv) is added. Pyrrolidine-1-sulfonyl chloride (1.1 equiv) is introduced dropwise at 0°C, and the mixture is stirred at room temperature for 4 hours. Purification via silica gel chromatography (ethyl acetate/hexane) affords the final product in 70–85% yield.
Alternative Routes and Optimization Strategies
One-Pot Tandem Coupling-Sulfonylation
A streamlined approach combines Suzuki coupling and sulfonylation in a single pot. After coupling, the bromomethyl intermediate is directly aminated with aqueous ammonia and then sulfonylated. This reduces purification steps but may lower overall yield (~50%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the Suzuki coupling step, reducing reaction time from 12 hours to 30 minutes at 140°C. Pd(OAc)₂ with XPhos ligand in DMA achieves 80% yield for analogous pyridine derivatives.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥95% purity for the final compound.
Challenges and Mitigation Strategies
Regioselectivity in Suzuki Coupling
The 6-position of pyridine is less reactive than the 2- or 4-positions. Using electron-rich ligands like DPPF enhances regioselectivity, as demonstrated in analogous couplings.
Sulfonamide Hydrolysis
The sulfonamide bond is prone to hydrolysis under acidic conditions. Storage in anhydrous DCM at -20°C prevents degradation.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation reactions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various sulfonamide derivatives with different functional groups.
Scientific Research Applications
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system under study .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The provided evidence lists pyridine derivatives with structural similarities but distinct functional groups.
Table 1: Comparative Analysis of Pyridine Derivatives
Key Observations:
Substituent Diversity: The target compound features a furan-2-yl group, which is absent in the listed analogs. Furan rings are known to enhance bioavailability and metabolic stability compared to bulkier substituents like pivalamide or iodo groups . The sulfonamide group in the target compound distinguishes it from analogs with pivalamide or hydroxymethyl-pyrrolidine moieties. Sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity.
Molecular Weight and Complexity :
- The target compound (319.38 g/mol) is lighter than N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide (348.85 g/mol), suggesting better pharmacokinetic properties such as solubility and membrane permeability.
Functional Group Impact: Chloro and iodo substituents (e.g., in 6-Chloro-2-iodo-3-methylpyridine) are often used as directing groups in synthesis but may confer toxicity or reduce metabolic stability .
Research Findings and Limitations
- Antimicrobial Potential: Compounds with pyrrolidine and sulfonamide groups (e.g., the target) show overlap with antibacterial agents like the hydroxymethyl-pyrrolidine derivative in .
- Synthetic Utility : The absence of halogens (e.g., Cl, I) in the target compound may reduce reactivity as an intermediate but improve safety profiles for therapeutic use.
Missing Data:
- Experimental Data : Solubility, LogP, and IC₅₀ values for the target compound are unavailable in the provided evidence.
- Biological Activity : Direct comparisons with kinase inhibitors or antimicrobial agents require additional pharmacological studies.
Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridine Intermediate : This is achieved through methods such as the Hantzsch pyridine synthesis.
- Attachment of the Furan Ring : Introduced via cross-coupling reactions, notably the Suzuki-Miyaura coupling, which utilizes palladium catalysts.
- Introduction of the Pyrrolidine Sulfonamide Group : This final step involves sulfonation followed by nucleophilic substitution reactions to attach the sulfonamide group to the pyrrolidine ring.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism appears to involve the inhibition of specific enzymes critical for bacterial survival, making it a candidate for further development as an antibacterial agent.
| Activity Type | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Against Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin (2) |
| Against Escherichia coli | 3.12 - 12.5 | Ciprofloxacin (2) |
Anti-inflammatory Effects
Similar compounds with furan and pyridine moieties have demonstrated anti-inflammatory properties. For instance, 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) has been characterized for its anti-inflammatory activity, suggesting that this compound may exhibit similar effects through modulation of inflammatory pathways .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
- Receptor Binding : It is hypothesized that it may bind to receptors involved in inflammatory responses, modulating their activity and thereby exerting anti-inflammatory effects .
Comparative Studies
When compared with similar compounds, this compound stands out due to its unique combination of functional groups:
| Compound | Core Structure | Unique Features |
|---|---|---|
| N-(6-(4-(pyrazine)-piperazine/homopiperazine)-pyridin) | Pyridine | Different functional groups |
| Pyrrolidine Derivatives | Pyrrolidine | Varies in biological activity |
This uniqueness may contribute to its distinct biological properties, such as enhanced potency against specific pathogens or reduced toxicity profiles .
Case Studies and Research Findings
Recent studies have explored the compound's potential in various applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures showed promising results against resistant strains of bacteria.
- Pharmacokinetics : Investigations into the pharmacokinetic profiles revealed favorable absorption and metabolism characteristics, indicating potential for therapeutic use .
Q & A
Q. What are the recommended synthetic routes for N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of furan-2-yl groups to pyridine via Suzuki-Miyaura or Stille cross-coupling reactions under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like DMF or acetonitrile .
- Step 2 : Functionalization of the pyridine ring with a methyl-pyrrolidine sulfonamide group. This may involve nucleophilic substitution or reductive amination, using reagents such as NaBH₄ or LiAlH₄ in THF or dichloromethane .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for high-purity yields (>90%) .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- FTIR : Confirm sulfonamide S=O stretches (1130–1370 cm⁻¹) and pyridine C=N vibrations (1600–1650 cm⁻¹) .
- NMR :
- ¹H NMR : Identify furan protons (δ 6.3–7.4 ppm), pyridine protons (δ 7.5–8.5 ppm), and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .
- ¹³C NMR : Pyridine carbons (δ 120–150 ppm) and sulfonamide sulfur-linked carbons (δ 45–55 ppm) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ ~365–370 g/mol) .
Q. What solubility and stability considerations are critical for experimental design?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<1 mg/mL). Pre-dissolve in DMSO for biological assays .
- Stability : Stable at –20°C under inert gas (Ar/N₂). Avoid prolonged exposure to light or moisture to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace furan with thiophene or pyrazole) to assess impact on bioactivity .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) or microbial strains. Use IC₅₀ or MIC values to correlate substituent effects with activity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities with target proteins .
Q. How can contradictions in spectral data between studies be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR/FTIR data with structurally similar sulfonamides (e.g., N-pyridin-3-yl-benzenesulfonamide) to identify baseline peaks .
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference in NMR .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction for definitive structural confirmation .
Q. What challenges arise in optimizing reaction yields during synthesis?
- Methodological Answer :
- Key Variables :
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes coupling efficiency |
| Temperature | 80–100°C | Accelerates nucleophilic substitution |
| Catalyst Loading | 5 mol% Pd | Balances cost and reactivity |
- Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .
Q. What computational methods predict the compound’s biological activity?
- Methodological Answer :
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability (GROMACS/AMBER) .
- ADMET Prediction : Use SwissADME or ADMETlab to forecast pharmacokinetic properties (e.g., CYP450 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
